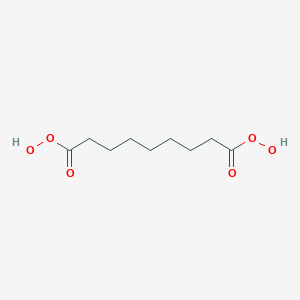
Nonanediperoxoic acid
Vue d'ensemble
Description
Nonanediperoxoic acid, also known as peroxononanedioic acid, is a chemical compound that belongs to the family of peroxycarboxylic acids. It is a white crystalline solid that is soluble in water and organic solvents. Nonanediperoxoic acid is widely used in the chemical industry as a powerful oxidizing agent and as a bleaching agent in the pulp and paper industry. In recent years, nonanediperoxoic acid has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of nonanediperoxoic acid is based on its ability to generate reactive oxygen species (ROS) upon reaction with organic compounds. ROS are highly reactive molecules that can cause oxidative damage to biological molecules such as proteins, lipids, and DNA. Nonanediperoxoic acid can also act as a catalyst for the oxidation of organic compounds, leading to the formation of more ROS. The oxidative stress caused by ROS can trigger a cascade of cellular events, including apoptosis, necrosis, and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of nonanediperoxoic acid depend on the concentration and duration of exposure. At low concentrations, nonanediperoxoic acid has been shown to stimulate the growth of some bacterial and fungal species, while at high concentrations, it can inhibit their growth. Nonanediperoxoic acid has also been shown to induce oxidative stress in mammalian cells, leading to the activation of stress response pathways. In animal studies, nonanediperoxoic acid has been shown to cause liver and kidney damage at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Nonanediperoxoic acid has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. It is also a highly reactive oxidizing agent that can be used in a wide range of chemical reactions. However, nonanediperoxoic acid has some limitations, including its potential toxicity and the need for careful handling and disposal. It is also relatively expensive compared to other oxidizing agents.
Orientations Futures
There are several future directions for research on nonanediperoxoic acid. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of nonanediperoxoic acid in medicine, agriculture, and environmental science. In medicine, nonanediperoxoic acid could be further studied as a potential therapeutic agent for cancer and other diseases. In agriculture, nonanediperoxoic acid could be used as a growth regulator for crops or as a safer alternative to conventional pesticides. In environmental science, nonanediperoxoic acid could be studied as a potential alternative to chlorine-based bleaching agents in the pulp and paper industry.
Applications De Recherche Scientifique
Nonanediperoxoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, nonanediperoxoic acid has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential therapeutic agent for the treatment of cancer and other diseases. In agriculture, nonanediperoxoic acid has been used as a pesticide and a growth regulator for crops. In environmental science, nonanediperoxoic acid has been studied as a potential alternative to chlorine-based bleaching agents, which are known to cause environmental damage.
Propriétés
Numéro CAS |
1941-79-3 |
|---|---|
Nom du produit |
Nonanediperoxoic acid |
Formule moléculaire |
C9H16O6 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
nonanediperoxoic acid |
InChI |
InChI=1S/C9H16O6/c10-8(14-12)6-4-2-1-3-5-7-9(11)15-13/h12-13H,1-7H2 |
Clé InChI |
SXLLDUPXUVRMEE-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)OO)CCCC(=O)OO |
SMILES canonique |
C(CCCC(=O)OO)CCCC(=O)OO |
Autres numéros CAS |
1941-79-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

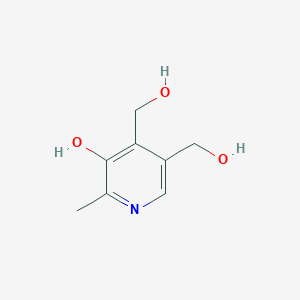
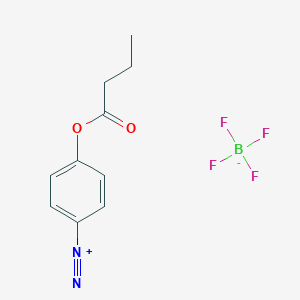
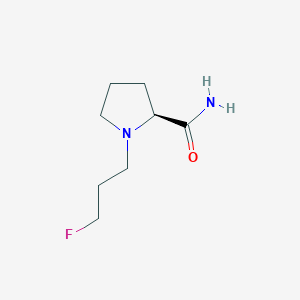
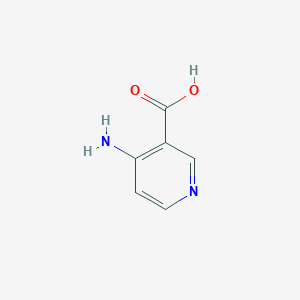
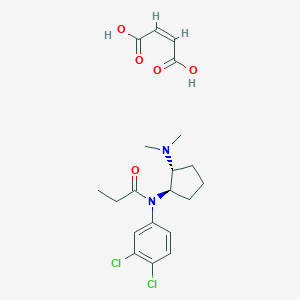
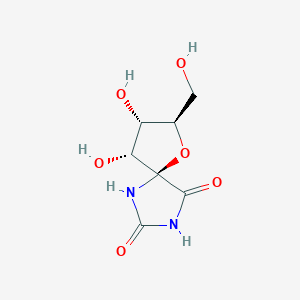
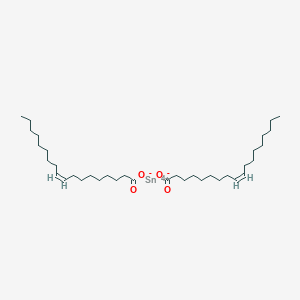
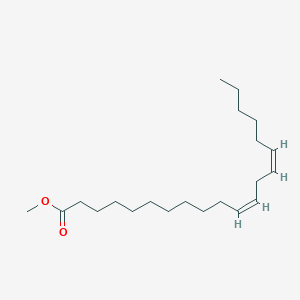
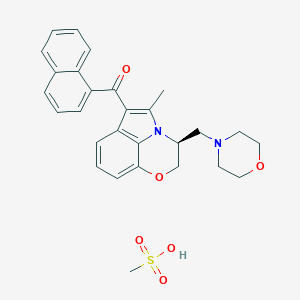
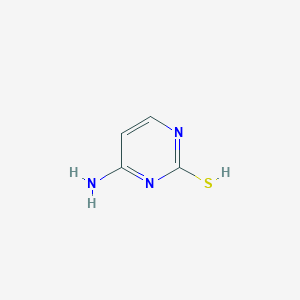
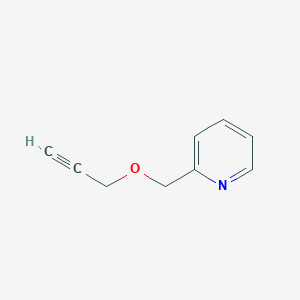
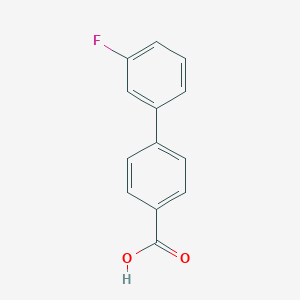
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
